what is 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt
what is 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt
An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate Sodium Salt (18:1 PA)
As lipid nanoparticle (LNP) technologies and lipidomics advance, structural phospholipids are no longer viewed merely as passive membrane components. 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt , commonly referred to as 18:1 PA or DOPA sodium salt , has emerged as a highly bioactive second messenger and a transformative excipient in targeted genetic medicine.
This whitepaper provides a comprehensive mechanistic analysis of 18:1 PA, detailing its physicochemical properties, its critical role in Selective Organ Targeting (SORT) for extrahepatic mRNA delivery, and its endogenous function as a master regulator of the mTOR and Hippo signaling cascades.
Physicochemical Architecture and Quantitative Data
18:1 PA is an anionic phospholipid consisting of a glycerol backbone, two unsaturated oleoyl (18:1) fatty acid tails, and a phosphate headgroup. The presence of the cis-double bonds at the 9-position of both acyl chains introduces a "kink" in the lipid structure, increasing membrane fluidity and preventing tight lipid packing. At physiological pH (7.4), the phosphate headgroup is deprotonated, conferring a net negative charge to the lipid or any nanoparticle surface it populates[1].
Table 1: Physicochemical Properties of 18:1 PA Sodium Salt
| Property | Specification / Value | Causality & Experimental Impact |
| Chemical Name | 1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt | Standardized nomenclature for reproducibility. |
| Synonyms | 18:1 PA; DOPA sodium salt; PA(18:1(9Z)/18:1(9Z)) | Frequently used in literature for targeted delivery[2]. |
| CAS Number | 108392-02-5 (Sodium Salt) | Ensures correct salt-form sourcing[2]. |
| Molecular Weight | 722.96 g/mol | Critical for calculating precise molar ratios in LNP microfluidic mixing[2]. |
| Chemical Formula | C39H72NaO8P | Defines elemental composition[2]. |
| Surface Charge | Anionic (Negative) | Drives protein corona recruitment in vivo, shifting LNP tropism[1][3]. |
| Storage Conditions | -80°C (6 months) or -20°C (1 month) | Unsaturated tails are highly prone to oxidation; strict thermal and light control prevents degradation[1]. |
The SORT LNP Paradigm: Re-engineering Biodistribution
Historically, systemically administered LNPs accumulate predominantly in the liver. This is driven by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which facilitates uptake by low-density lipoprotein (LDL) receptors on hepatocytes[4].
To break this hepatic bottleneck, Cheng et al. pioneered the Selective Organ Targeting (SORT) strategy. By introducing a supplemental "SORT molecule" into the standard four-component LNP formulation, researchers can predictably dictate the in vivo biodistribution of mRNA and CRISPR-Cas9 payloads[5].
18:1 PA is the definitive SORT molecule for spleen-targeted delivery . When 18:1 PA is incorporated at 10% to 40% (optimally 30%) of the total lipid molarity, the LNP surface becomes highly anionic. This distinct electrochemical profile fundamentally alters the endogenous protein corona—preventing ApoE-driven liver clearance and instead recruiting specific serum proteins that are recognized by receptors on splenic macrophages, B cells, and T cells[4][6].
Mechanism of 18:1 PA-driven Selective Organ Targeting (SORT) for spleen-specific mRNA delivery.
Table 2: Optimized Spleen-Targeting SORT LNP Formulation [3][6]
| Component | Function | Molar Ratio (%) |
| 5A2-SC8 or DLin-MC3-DMA | Ionizable Cationic Lipid (Endosomal Escape) | 16.7 |
| DOPE | Helper Lipid (Fusogenicity) | 16.7 |
| Cholesterol | Structural Integrity & Stability | 33.3 |
| DMG-PEG2000 | Circulation Time & Steric Stability | 3.3 |
| 18:1 PA (DOPA) | Anionic SORT Molecule (Spleen Tropism) | 30.0 |
Biological Signaling: 18:1 PA as a Lipid Second Messenger
Beyond its utility as an LNP excipient, endogenous phosphatidic acid (PA) is a potent lipid second messenger generated primarily by the hydrolysis of phosphatidylcholine (PC) via Phospholipase D (PLD)[7]. 18:1 PA specifically acts as a master regulator of two critical cellular pathways:
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The mTOR Pathway: 18:1 PA directly binds to the FK506-binding protein (FKBP)-rapamycin-binding (FRB) domain of mTOR. This direct lipid-protein interaction physically displaces DEPTOR (an endogenous mTOR inhibitor), leading to the full activation of mTORC1 and subsequent phosphorylation of p70S6K. This cascade is essential for leukocyte chemotaxis, cytoskeletal remodeling, and cell growth[7][8].
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The Hippo Pathway: 18:1 PA modulates organ size and tumor suppression by binding to Hippo pathway components, including Neurofibromin 2 (NF2) and LATS1/2. This interaction inhibits LATS activation, ultimately regulating the nuclear translocation of YAP/TAZ transcription factors[8][9].
18:1 PA acts as a lipid second messenger, directly binding mTOR to displace DEPTOR and activate S6K.
Self-Validating Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific physicochemical conditions are mandated.
Protocol A: Microfluidic Synthesis of Spleen-Targeting SORT LNPs
Objective: Encapsulate mRNA into 140 nm LNPs with exclusive splenic tropism.[6][10]
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Lipid Phase Preparation: Dissolve 5A2-SC8, DOPE, Cholesterol, DMG-PEG2000, and 18:1 PA in absolute ethanol at a molar ratio of 16.7 : 16.7 : 33.3 : 3.3 : 30.
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Causality: Ethanol ensures complete solvation of both the highly hydrophobic cholesterol and the amphipathic 18:1 PA.
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Aqueous Phase Preparation: Dilute the target mRNA in 10 mM Citrate Buffer, pH 3.0.
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Causality: The acidic pH (3.0) is strictly required to ensure the ionizable lipid (pKa ~6.2) is fully protonated. This drives the initial electrostatic complexation with the negatively charged mRNA backbone.
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Microfluidic Mixing: Mix the aqueous and lipid phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) volumetric ratio, with a total flow rate of 12 mL/min.
-
Dialysis & Maturation: Immediately dialyze the mixture against 1x PBS (pH 7.4) for 18 hours using a 20 kDa MWCO cassette.
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Causality: Dialysis removes ethanol and neutralizes the pH to 7.4. As the pH rises above the pKa of the ionizable lipid, it loses its cationic charge and becomes hydrophobic, driving the thermodynamic collapse of the particles into solid lipid cores. The permanently anionic 18:1 PA remains on the hydrophilic surface.
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Quality Control (Self-Validation): Analyze via Dynamic Light Scattering (DLS). A successful spleen SORT LNP will exhibit a Z-average diameter of ~142 nm and a Polydispersity Index (PdI) < 0.15[11].
Protocol B: Preparation of 18:1 PA Liposomes for In Vitro Chemotaxis Assays
Objective: Create stable, unilamellar 18:1 PA vesicles to stimulate mTOR/S6K signaling in leukocytes.[7]
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Lipid Film Formation: Aliquot 18:1 PA (dissolved in chloroform) into a glass vial. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Place under vacuum for 2 hours to remove trace solvents.
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Hydration: Hydrate the film with 1x PBS containing 0.5% Bovine Serum Albumin (BSA), pH 7.2, to yield a stock concentration of 1 µM.
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Causality: BSA acts as a lipid carrier protein in vitro, preventing the highly hydrophobic acyl chains from adhering to the plastic walls of the assay plates.
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Vesicle Disruption: Sonicate the solution on ice twice for 5 seconds (medium setting).
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Causality: Sonication breaks multilamellar sheets into small unilamellar vesicles (SUVs) capable of interacting with cell receptors. Performing this on ice is critical to prevent the thermal oxidation of the 18:1 double bonds.
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References
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Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy Source: MDPI (Pharmaceutics) URL:[Link]
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Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing Source: Nature Nanotechnology (via NIH PMC) URL:[Link]
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On the mechanism of tissue-specific mRNA delivery by selective organ targeting nanoparticles Source: PNAS URL:[Link]
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Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery Source: Nature Protocols (via NIH PMC) URL:[Link]
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Recent advances in lipid nanoparticles for delivery of nucleic acid, mRNA, and gene editing-based therapeutics Source: Advanced Drug Delivery Reviews (via NIH PMC) URL:[Link]
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Phosphatidic Acid Is a Leukocyte Chemoattractant That Acts through S6 Kinase Signaling Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]
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Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Cell Cycle (via eScholarship) URL:[Link]
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Full article: Phosphatidic acid: a lipid regulator of the Hippo pathway Source: Taylor & Francis Online URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy | MDPI [mdpi.com]
- 4. Phosphatidylserine Lipid Nanoparticles Promote Systemic RNA Delivery to Secondary Lymphoid Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.uconn.edu [mcb.uconn.edu]
- 6. pnas.org [pnas.org]
- 7. Phosphatidic Acid Is a Leukocyte Chemoattractant That Acts through S6 Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
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